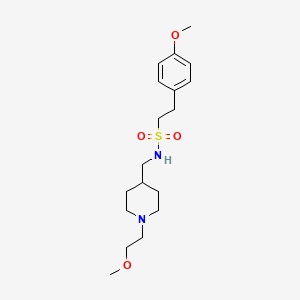

![molecular formula C19H18F3N3O3S B2542706 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1252912-26-7](/img/structure/B2542706.png)

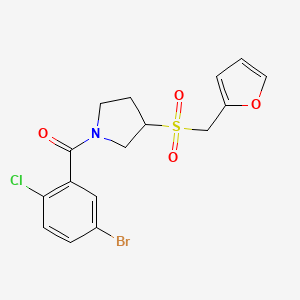

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule. It contains a total of 53 bonds, including 30 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 3 double bonds, and 11 aromatic bonds . The molecule also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. It contains a secondary amide (aliphatic) and a urea . The presence of these functional groups, along with the multiple rings in the structure, contributes to the compound’s unique chemical properties.Scientific Research Applications

Heterocyclic Synthesis

This compound is instrumental in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry for their diverse biological activities. For instance, acetoacetanilides, which share a similar structural motif, have been used in the expeditious synthesis of thienopyridines and other fused derivatives. These derivatives are synthesized through reactions involving arylidinecyanothioacetamide and α-haloketones, leading to the formation of thieno[2,3-b]pyridine derivatives. These derivatives have potential applications in the development of new pharmaceuticals due to their unique structural features and biological activities (Harb, Hussein, & Mousa, 2006).

Antimicrobial Activity

Novel thienopyrimidine compounds linked with rhodanine derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrate significant potency against various bacterial strains, indicating their potential as lead compounds for the development of new antimicrobial agents. The synthesis involves condensation reactions and is characterized by techniques such as IR, NMR, and LC–MS, highlighting the compound's utility in synthesizing biologically active molecules (Kerru et al., 2019).

Antioxidant Activity

Compounds synthesized from thieno[2,3-d]pyrimidines have been tested for their antioxidant activity. The study synthesized a series of compounds and evaluated them using various assays, demonstrating that specific derivatives exhibit significant radical scavenging activity. This suggests the potential of thieno[2,3-d]pyrimidine derivatives in developing antioxidant agents, which are crucial in combating oxidative stress-related diseases (Kotaiah et al., 2012).

Anticancer Activity

The thieno[2,3-d]pyrimidine scaffold has been utilized in the design and synthesis of compounds with anticancer activity. For example, certain derivatives have shown appreciable cancer cell growth inhibition against various cancer cell lines, indicating their potential as anticancer agents. These findings underscore the importance of thieno[2,3-d]pyrimidine derivatives in medicinal chemistry for exploring new therapeutic agents (Al-Sanea et al., 2020).

properties

IUPAC Name |

2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O3S/c1-2-3-8-24-17(27)16-14(7-9-29-16)25(18(24)28)11-15(26)23-13-6-4-5-12(10-13)19(20,21)22/h4-7,9-10,16H,2-3,8,11H2,1H3/p+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICPVZYLRGCBNB-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N3O3S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B2542623.png)

![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-methyl-1H-pyrazol-3-amine](/img/structure/B2542624.png)

![2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2542626.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2542627.png)

![5-((3-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2542629.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B2542634.png)

![11-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2542639.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2542645.png)